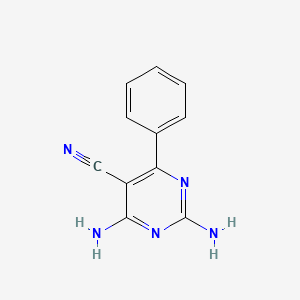

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile

説明

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by amino groups at positions 2 and 4, a phenyl substituent at position 6, and a carbonitrile group at position 3. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in the preparation of analogs like 11a–11c (phenyl, cyclopropyl, and cyclohexyl derivatives) . The compound’s IR spectra consistently show NH₂ stretches (~3478 cm⁻¹) and CN stretches (~2212 cm⁻¹), confirming its functional groups . Its melting point (>200°C) suggests high crystallinity, likely due to intermolecular hydrogen bonding and π-stacking interactions .

特性

CAS番号 |

70183-20-9 |

|---|---|

分子式 |

C11H9N5 |

分子量 |

211.22 g/mol |

IUPAC名 |

2,4-diamino-6-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H9N5/c12-6-8-9(7-4-2-1-3-5-7)15-11(14)16-10(8)13/h1-5H,(H4,13,14,15,16) |

InChIキー |

GYCFUXMFRNMXHJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)C#N |

製品の起源 |

United States |

準備方法

Reaction of Malononitrile, Benzaldehyde, and Guanidine or Benzamidine Derivatives

A widely used approach for synthesizing 2,4-diamino-6-phenylpyrimidine-5-carbonitrile involves a one-pot multicomponent reaction of malononitrile, benzaldehyde, and guanidine hydrochloride or benzamidine hydrochloride. This method typically proceeds via condensation and cyclization steps to form the pyrimidine ring.

Green Medium Approach: One environmentally friendly method uses an aqueous glucose solution as the reaction medium, which acts as a green solvent and promoter. This method avoids harsh organic solvents and provides moderate to high yields of the target compound.

Catalyst-Assisted Synthesis: The reaction can be catalyzed by heterogeneous catalysts such as nano-NiZr(PO) in ethanol under reflux conditions. This catalyst is reusable and enhances product yield and purity.

Amino-Functionalized Nanoparticles: Amino-functionalized CoFe2O4@SiO2 nanoparticles have been employed as efficient catalysts for this multicomponent reaction. The process can be conducted under conventional heating, microwave, or ultrasound irradiation, offering mild conditions, low catalyst loading, and catalyst recyclability.

Reaction Conditions and Yields

| Method | Catalyst/Medium | Temperature/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aqueous glucose solution | None (green medium) | Reflux or mild heating | Moderate | Environmentally friendly |

| Nano-NiZr(PO) catalyst | Nano-NiZr(PO) in ethanol | Reflux | High | Catalyst reusable |

| CoFe2O4@SiO2 nanoparticles | Amino-functionalized NPs | Conventional, microwave, ultrasound | High | Mild conditions, catalyst recyclable |

Guanidine and Malononitrile with Aromatic Aldehydes

This method involves the reaction of guanidine hydrochloride, malononitrile, and aromatic aldehydes (e.g., benzaldehyde) under heating conditions. The reaction proceeds through the formation of an intermediate that cyclizes to the pyrimidine derivative.

Conventional heating is preferred over microwave irradiation in some cases due to better control and yield.

Guanidine carbonate can be used as an alternative guanidine source.

The crude product is typically purified by recrystallization from ethanol.

Yields range from moderate to good (26–67%) depending on the aldehyde and reaction conditions.

Stepwise Synthesis via 6-Chloro-2,4-diaminopyrimidine Intermediate

An alternative synthetic route involves the preparation of 6-chloro-2,4-diaminopyrimidine as a key intermediate, which is then converted to the target compound.

Starting Material Preparation: Ethyl cyanoacetate is condensed with guanidine in a basic medium to yield 2,6-diamino-4-hydroxypyrimidine, which is then chlorinated using phosphorus oxychloride (POCl3) to form 6-chloro-2,4-diaminopyrimidine.

Substitution Reaction: The 6-chloro group is substituted with phenyl or other amines under reflux in alcohol solvents (methanol or ethanol) at 30–40°C to yield 2,4-diamino-6-phenylpyrimidine derivatives.

This method involves multiple purification steps including filtration, crystallization, and drying to achieve high purity and yield (up to ~76%).

Iron Acetylacetonate Catalyzed Synthesis

A recent method uses iron acetylacetonate as a catalyst for the synthesis of this compound derivatives.

The reaction involves an equimolar mixture of aromatic aldehyde, malononitrile, and guanidine hydrochloride in ethanol with 15 mole% Fe(acac)3 catalyst.

The mixture is refluxed until completion as monitored by thin-layer chromatography (TLC).

After reaction completion, the mixture is poured into ice-cooled water to precipitate the product, which is then filtered and dried.

This method provides good yields (e.g., 80% for 2,4-diamino-6-(4-hydroxyphenyl)pyrimidine-5-carbonitrile) and uses readily available reagents.

Summary Table of Preparation Methods

Research Findings and Notes

The multicomponent reactions are favored for their operational simplicity and ability to produce the target compound in a single step.

Use of heterogeneous catalysts such as nano-NiZr(PO) and amino-functionalized CoFe2O4@SiO2 nanoparticles enhances reaction efficiency and sustainability by enabling catalyst recovery and reuse.

Microwave and ultrasound irradiation can accelerate the reaction and improve yields but may require optimization for scale-up.

The stepwise synthesis via 6-chloro-2,4-diaminopyrimidine is more complex but allows for higher purity and better control over substitution patterns.

Purification typically involves recrystallization from ethanol or other solvents, with yields varying based on the method and reagents used.

Analytical characterization (IR, NMR, mass spectrometry) confirms the structure and purity of the synthesized compounds.

化学反応の分析

Types of Reactions

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Bases like sodium hydride and solvents like DMSO are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

科学的研究の応用

Antimicrobial Activity

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile and its derivatives have shown promising antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds demonstrated zones of inhibition ranging from 10 mm to 25 mm, indicating moderate to strong antibacterial effects .

Anticancer Properties

Molecular docking studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in cancer cell proliferation. Notably, it has been evaluated as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), with IC50 values indicating effective inhibition .

Table 2: Inhibitory Activity Against PfDHFR

| Compound | Ki (nM) | IC50 (μM) |

|---|---|---|

| 2,4-Diamino-6-phenylpyrimidine | 1.3 - 243 | 0.4 - 28 |

Sensor Applications

Recent studies have explored the use of this compound as a chemosensor for heavy metal ions such as mercury (Hg²⁺). The fluorescence intensity of the compound decreases significantly upon binding with Hg²⁺, allowing for sensitive detection with a limit of detection around .

作用機序

The mechanism of action of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for the synthesis of nucleotides. This inhibition can disrupt the replication of certain pathogens, making it a potential candidate for antimicrobial therapy .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups (Cl, Br) : Increase melting points (e.g., 4i: 229–231°C vs. 4d: 130°C) due to enhanced dipole interactions and molecular packing .

- Alkyl vs. Aryl Substituents : Cyclopropyl (11b) and cyclohexyl (11c) groups may improve lipophilicity but reduce solubility compared to phenyl derivatives .

- Amino Group Modifications: Replacement of one amino group with phenyl (e.g., 4j) alters electronic properties, as seen in shifted NH₂ stretches and NMR signals .

SAR Trends :

- Position 6 Substituents : Bulky groups (e.g., cyclohexyl in 11c) may hinder enzyme binding, while planar aryl groups (e.g., 4-chlorophenyl in 4i) improve π-stacking with hydrophobic pockets .

- Amino Groups: Essential for hydrogen bonding with active-site residues (e.g., DHFR’s Asp 94 and Leu 28) .

Spectral and Analytical Data Comparison

生物活性

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile (DPC) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, and therapeutic potential, supported by various research findings and case studies.

Synthesis

DPC can be synthesized through several methods, including multicomponent reactions involving guanidine hydrochloride and malononitrile with aromatic aldehydes. The reaction conditions can significantly affect the yield and purity of the product. For instance, microwave-assisted synthesis has been shown to enhance yields compared to traditional methods . The following table summarizes key synthesis parameters:

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Traditional Reflux | 55-85 | 4-12 hours | Ethanol, K2CO3 catalyst |

| Microwave Irradiation | 85 | 5-10 minutes | Ethanol |

| Nanoparticle Catalysis | Variable | Prolonged | Various catalysts |

Biological Activity

DPC exhibits significant biological activity across several domains:

1. Antimicrobial Activity

DPC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses inhibitory effects against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Antimalarial Activity

Research has demonstrated that DPC acts as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate biosynthesis pathway of the malaria parasite. In vitro studies reported IC50 values ranging from 0.4 to 28 μM against different strains of the parasite, indicating promising antimalarial potential .

3. Antitumor Activity

The compound has shown potential as an antitumor agent. It can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation. The molecular docking studies suggest that DPC may bind effectively to target proteins involved in tumor growth regulation .

The biological activity of DPC is primarily attributed to its ability to inhibit specific enzymes and interact with biological macromolecules. Its mechanism of action includes:

- Inhibition of Enzymes : DPC interacts with PfDHFR by binding to its active site, preventing substrate access and thereby blocking folate metabolism critical for parasite survival.

- Induction of Apoptosis : In cancer cells, DPC activates apoptotic pathways through the modulation of signaling cascades, leading to cell death.

- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its overall therapeutic effects by reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of DPC:

- Study on Antimalarial Efficacy : A study conducted on various DPC derivatives found that modifications in the phenyl ring could enhance inhibitory activity against PfDHFR, suggesting a structure-activity relationship that could guide future drug design .

- Antimicrobial Testing : In vitro assessments showed that DPC derivatives exhibited varying degrees of antibacterial activity against E. coli and S. aureus, with some analogs outperforming standard antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed for 2,4-diamino-6-phenylpyrimidine-5-carbonitrile derivatives?

The compound and its analogs are synthesized via multicomponent reactions under thermal aqueous conditions. For example, derivatives like 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile are prepared by reacting aldehydes, malononitrile, and thiourea in water at elevated temperatures (80–100°C). The process is optimized for regioselectivity, with yields ranging from 70% to 85%. Key characterization includes NMR (e.g., δC 116.73 for CN in DMSO-d6), IR (2212 cm⁻¹ for nitrile stretch), and elemental analysis .

Q. How is structural characterization performed for these pyrimidinecarbonitriles?

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

- NMR : Distinct signals for NH₂ groups (δH 7.18–8.39 ppm in DMSO-d6) and aromatic protons (δH 7.31–8.40 ppm). Carbon signals for the nitrile group appear at δC 111–118 ppm .

- IR : NH₂ stretching (3329–3478 cm⁻¹), nitrile (2212 cm⁻¹), and aromatic C=C (1542–1617 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 306 for 4h) and fragmentation patterns confirm substituent stability .

Q. What solvents and reaction conditions are critical for optimizing synthesis?

Polar aprotic solvents like DMSO facilitate nucleophilic substitution reactions, while aqueous conditions improve regioselectivity. For example, refluxing in DMF with K₂CO₃ enables alkylation of pyrimidine thiol intermediates (e.g., 43% yield for 2-[(2-methoxyethyl)sulfanyl] derivatives) .

Advanced Research Questions

Q. How do substituent variations at the 6-position affect bioactivity?

Substituents like 4-chlorophenyl or 4-bromophenyl enhance antimicrobial and anticonvulsant activity. For instance, 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) shows marked anti-inflammatory activity (IC₅₀ = 12.5 μM) compared to unsubstituted analogs. This is attributed to increased lipophilicity and electron-withdrawing effects, improving target binding .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Discrepancies in NH₂ proton signals (e.g., broad vs. sharp peaks) arise from hydrogen bonding or solvent effects. To address this:

- Use deuterated solvents (DMSO-d6) to stabilize exchangeable protons.

- Compare temperature-dependent NMR spectra to confirm dynamic processes .

- Cross-validate with IR (NH₂ stretching) and elemental analysis (N% ~20–22%) .

Q. How can computational methods guide the design of pyrimidinecarbonitrile-based inhibitors?

Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like cyclin-dependent kinases (CDKs). For 6-phenyl derivatives, hydrophobic interactions with CDK2’s ATP-binding pocket (e.g., Phe80, Leu83) and hydrogen bonds with Lys89 correlate with inhibitory activity (IC₅₀ < 1 μM). DFT calculations further predict electronic effects of substituents on binding affinity .

Q. What experimental approaches validate the mechanism of antitumor activity?

- Enzyme assays : Measure inhibition of CDK2/cyclin E using fluorescence-based kinase assays.

- Apoptosis studies : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 μM) .

- SAR analysis : Compare analogs with varying substituents (e.g., 4-methyl vs. 4-chloro) to map pharmacophoric requirements .

Methodological Challenges and Solutions

Q. How to address low yields in multicomponent syntheses?

- Catalyst optimization : Use K₂CO₃ or Et₃N to deprotonate intermediates and accelerate cyclization .

- Microwave assistance : Reduces reaction time from 12 h to 30 min while improving yields (e.g., 85% for 4f) .

Q. What techniques improve purity for pharmacological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。